molecular formula C16H16FN3O2 B6636408 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide

4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide

Katalognummer B6636408
Molekulargewicht: 301.31 g/mol
InChI-Schlüssel: XONFKUIRUVRNRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate cell proliferation and survival.

Wirkmechanismus

4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways that regulate cell proliferation and survival. BTK is particularly important in the development and function of B cells, which are a type of white blood cell that plays a critical role in the immune system. By inhibiting BTK activity, 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of key proteins involved in cancer cell survival. 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide has also been shown to enhance the activity of the immune system, particularly the activity of natural killer cells, which can help to eliminate cancer cells from the body (Wang et al., 2019).

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide also has good pharmacokinetic properties, which means that it can be administered orally and has a long half-life in the body. However, there are also some limitations to using 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide in lab experiments. For example, it may not be effective in all types of cancer, and its efficacy may be influenced by the genetic and molecular characteristics of the cancer cells being studied (Wang et al., 2019).

Zukünftige Richtungen

There are several future directions for research on 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide. One area of interest is the development of combination therapies that incorporate 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide treatment. Finally, there is a need for further research to understand the molecular mechanisms underlying the activity of 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide, which could lead to the development of more effective cancer therapies (Wang et al., 2019).
Conclusion:
In conclusion, 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide is a promising small molecule inhibitor that has the potential to be an effective treatment for various types of cancer. Its selective inhibition of BTK and good pharmacokinetic properties make it an attractive candidate for further research and development. However, more research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations in different types of cancer.

Synthesemethoden

The synthesis of 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide involves several steps, including the reaction of 3-fluoroacetophenone with ethylamine to form 3-fluoro-N-ethylacetamide, which is then reacted with 4-aminobenzamide to yield 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide. This process has been described in detail in the literature (Mori et al., 2017).

Wissenschaftliche Forschungsanwendungen

4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. It has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy (Wang et al., 2019).

Eigenschaften

IUPAC Name

4-[2-(3-fluorophenyl)ethylcarbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-3-1-2-11(10-13)8-9-19-16(22)20-14-6-4-12(5-7-14)15(18)21/h1-7,10H,8-9H2,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONFKUIRUVRNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCNC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.